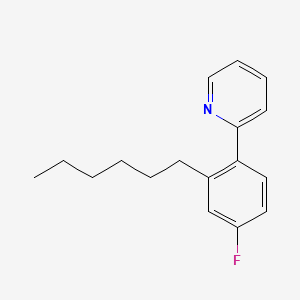
4-(Ethylperoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylperoxy)phenol is an organic compound belonging to the phenol family, characterized by the presence of an ethylperoxy group attached to the phenolic ring. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative undergoes substitution with an ethylperoxy group under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the substitution process.
Industrial Production Methods: Industrial production of 4-(Ethylperoxy)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, supercritical fluid extraction, and chromatographic separation are employed to isolate and purify the compound . The use of magnetic nanoparticles as catalysts has also been explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylperoxy)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions for electrophilic aromatic substitution often involve the use of acids or bases as catalysts.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenolic derivatives.
Scientific Research Applications
4-(Ethylperoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its antioxidant properties and potential role in mitigating oxidative stress.
Medicine: Investigated for its antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethylperoxy)phenol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage.
Proteolytic Activity: At higher concentrations, it can dissolve tissue on contact via proteolysis, making it useful in certain medical applications.
Cell Signaling: Influences cell signaling pathways and gene expression related to oxidative stress and inflammation.
Comparison with Similar Compounds
4-(Ethylperoxy)phenol can be compared with other phenolic compounds such as:
Phenol: The parent compound, known for its antiseptic properties.
Hydroquinone: A phenolic compound with strong reducing properties.
Butylated Hydroxyanisole (BHA): A synthetic antioxidant used in food preservation.
Uniqueness: The presence of the ethylperoxy group in this compound imparts unique chemical properties, such as enhanced antioxidant activity and specific reactivity in chemical reactions, distinguishing it from other phenolic compounds .
Properties
CAS No. |
747392-42-3 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-ethylperoxyphenol |
InChI |
InChI=1S/C8H10O3/c1-2-10-11-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 |
InChI Key |
AQICOQVPIHFHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOOC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


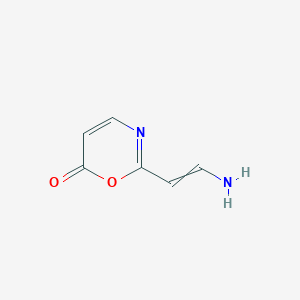
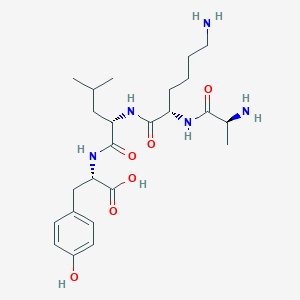
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine](/img/structure/B12519601.png)
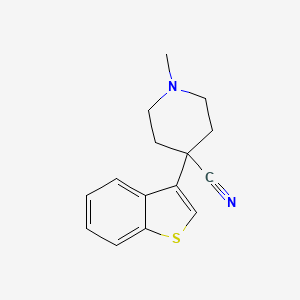
acetate](/img/structure/B12519609.png)
![2-Chloro-3-(chloromethyl)benzo[H]quinoline](/img/structure/B12519621.png)
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12519628.png)
![2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid](/img/structure/B12519629.png)
![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid](/img/structure/B12519639.png)
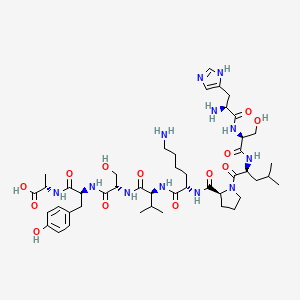
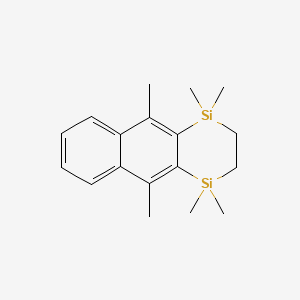
![3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid](/img/structure/B12519658.png)
